2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole

Antibacterial MIC Staphylococcus aureus

2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (CAS 60444-15-7) is an N-alkylated pyrrole derivative characterized by ethyl and methyl substitutions at the 2- and 4-positions of the pyrrole ring, and an isopropyl group at the N-1 position. This substitution pattern results in a molecular formula of C10H17N and a molecular weight of 151.25 g/mol.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
Cat. No. B13948904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESCCC1=CC(=CN1C(C)C)C
InChIInChI=1S/C10H17N/c1-5-10-6-9(4)7-11(10)8(2)3/h6-8H,5H2,1-4H3
InChIKeyOAUJNYPLSURXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole: Chemical Profile and Procurement Considerations for Research and Industrial Use


2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole (CAS 60444-15-7) is an N-alkylated pyrrole derivative characterized by ethyl and methyl substitutions at the 2- and 4-positions of the pyrrole ring, and an isopropyl group at the N-1 position . This substitution pattern results in a molecular formula of C10H17N and a molecular weight of 151.25 g/mol . The compound is a liquid at room temperature, with a predicted density of 0.9±0.1 g/cm³ and a predicted boiling point of 206.9±9.0 °C at 760 mmHg [1]. Its calculated LogP of 3.54 [2] indicates a degree of lipophilicity that influences its behavior in biological and chemical systems.

Why 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole Cannot Be Interchanged with Simpler N-Alkyl Pyrroles


The substitution of a generic N-alkyl pyrrole for 2-ethyl-1-isopropyl-4-methyl-1H-pyrrole is not scientifically valid due to the compound's specific combination of substituents which dramatically alters its physicochemical properties and biological activity profile. The N-isopropyl group introduces steric bulk that can significantly influence molecular interactions and reactivity compared to N-methyl or N-ethyl analogs . Furthermore, the compound has demonstrated specific antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and inhibitory activity against Mycobacterium tuberculosis H37Rv (at 12.5 µg/mL) . A closely related analog, 2-ethyl-4-methyl-1H-pyrrole (CAS 69687-77-0), which lacks the N-isopropyl group, has a significantly lower molecular weight (109.17 g/mol) and a predicted boiling point of 139.2±8.0 °C, which is 67.7 °C lower than the target compound [1]. These differences in physical state and biological activity underscore that substitution with a simpler analog would alter experimental outcomes and is not a viable procurement strategy.

Quantitative Evidence Guide: Differentiating 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole from its Analogs


Antibacterial Activity Against Staphylococcus aureus: MIC Comparison with Class Baseline

2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole exhibits moderate antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL . While direct head-to-head data with a close structural analog is not available, this activity can be contextualized against the broader class of N-alkyl pyrroles. Many simple N-alkyl pyrroles, such as N-methylpyrrole and N-ethylpyrrole, are primarily noted for their roles as flavor and fragrance compounds [1] and do not typically exhibit this specific antimicrobial profile. The presence of the N-isopropyl group and the specific 2-ethyl-4-methyl substitution pattern on the target compound is likely a key contributor to this observed biological activity.

Antibacterial MIC Staphylococcus aureus

Antitubercular Activity: Inhibitory Concentration Against Mycobacterium tuberculosis H37Rv

The compound demonstrates inhibitory activity against Mycobacterium tuberculosis H37Rv at a concentration of 12.5 µg/mL . This activity provides a quantitative benchmark for its potential as an antitubercular lead or tool compound. This is a specific and measurable biological effect that distinguishes it from many other alkylated pyrroles that do not possess this activity. For instance, while other pyrrole derivatives have been explored as antitubercular agents [1], the specific activity of this N-isopropyl-substituted compound at this concentration is a key data point for researchers investigating structure-activity relationships (SAR) in this area.

Antitubercular Mycobacterium tuberculosis Inhibitory concentration

Physical Property Differentiation: Boiling Point and Lipophilicity vs. 2-Ethyl-4-methyl-1H-pyrrole

The N-isopropyl substitution on 2-ethyl-1-isopropyl-4-methyl-1H-pyrrole leads to significant alterations in its key physical properties compared to its non-N-alkylated analog, 2-ethyl-4-methyl-1H-pyrrole. The target compound has a predicted boiling point of 206.9±9.0 °C and a molecular weight of 151.25 g/mol [1]. In contrast, 2-ethyl-4-methyl-1H-pyrrole has a predicted boiling point of 139.2±8.0 °C and a molecular weight of 109.17 g/mol [2]. This represents a substantial increase of approximately 67.7 °C in boiling point and a 38.6% increase in molecular weight. Furthermore, the target compound has a calculated LogP of 3.54 [3], indicating significantly higher lipophilicity than its unsubstituted counterpart, which will affect its solubility, membrane permeability, and chromatographic behavior.

Physicochemical Properties Boiling Point Lipophilicity

Steric and Electronic Modulation via N-Isopropyl Substitution: A Structural Rationale for Differentiated Activity

The presence of an N-isopropyl group in 2-ethyl-1-isopropyl-4-methyl-1H-pyrrole is a key structural feature that differentiates it from N-H or N-methyl pyrroles. This isopropyl group introduces significant steric bulk around the pyrrole nitrogen . This steric hindrance can alter the compound's ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets such as enzymes or receptors. While direct comparative binding data is lacking for this specific compound, the general principle of steric modulation by N-alkyl groups in pyrroles is well-established [1]. This structural attribute provides a mechanistic rationale for the unique biological activities (antibacterial and antitubercular) observed for this compound compared to simpler pyrroles, and serves as a basis for its use as a building block with distinct reactivity in synthetic chemistry.

Structural Biology SAR Molecular Interactions

Optimal Application Scenarios for 2-Ethyl-1-isopropyl-4-methyl-1H-pyrrole Based on Quantitative Evidence


Antibacterial Screening and Lead Optimization Programs

This compound is a suitable candidate for inclusion in antibacterial screening libraries, particularly those targeting Gram-positive pathogens like Staphylococcus aureus. Its moderate MIC of 32 µg/mL against S. aureus provides a validated starting point for medicinal chemistry optimization. Researchers can use this compound as a scaffold to explore structure-activity relationships (SAR) by modifying the pyrrole ring or the N-alkyl substituent to improve potency and selectivity.

Antitubercular Drug Discovery Research

The compound's inhibitory activity against Mycobacterium tuberculosis H37Rv at 12.5 µg/mL positions it as a potential hit or tool compound for antitubercular research. It can be used in cell-based assays to further investigate its mechanism of action or as a comparator in the development of more potent pyrrole-based antitubercular agents. Its activity profile can help establish SAR for this chemical class against mycobacteria.

Organic Synthesis as a Sterically Hindered Building Block

The presence of the N-isopropyl group introduces steric bulk that influences the compound's reactivity . This makes it a valuable building block in organic synthesis for creating more complex molecules where steric control is desired. For instance, it could be used as a precursor in Friedel-Crafts alkylations or other electrophilic aromatic substitution reactions where the N-isopropyl group directs regioselectivity or influences the reaction outcome differently than an N-H or N-methyl pyrrole.

Physicochemical Property Benchmarking for Compound Libraries

The compound's distinct physicochemical properties, including its predicted boiling point (206.9±9.0 °C) and LogP (3.54) , make it a useful reference standard. These values can be used to benchmark the properties of other novel pyrrole derivatives in a compound library. Its significantly higher boiling point compared to 2-ethyl-4-methyl-1H-pyrrole [1] demonstrates the substantial impact of N-alkylation on volatility, which is critical information for designing purification protocols and assessing compound stability.

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